(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid
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Overview
Description
(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Borylation: The protected amine is then subjected to borylation using a boronic acid derivative under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.
Protodeboronation: Radical initiators and suitable solvents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding aryl or alkyl compounds without the boronic acid group.
Scientific Research Applications
(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected amino group provides stability during these reactions and can be easily removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the Boc-protected amino group and methyl substitution, making it less versatile in certain synthetic applications.
(4-{[(Tert-butoxy)carbonyl]amino}phenyl)boronic Acid: Similar structure but with the Boc-protected amino group at the para position, which can influence its reactivity and applications.
Uniqueness
(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid is unique due to the presence of both the Boc-protected amino group and the methyl group on the phenyl ring. This combination provides enhanced stability and reactivity, making it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
[3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-8-5-9(13(16)17)7-10(6-8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGICTYJAEIGXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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